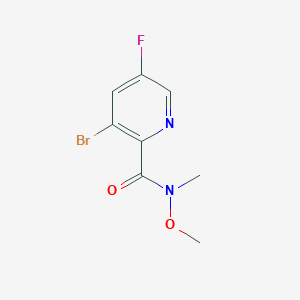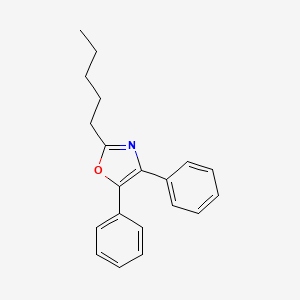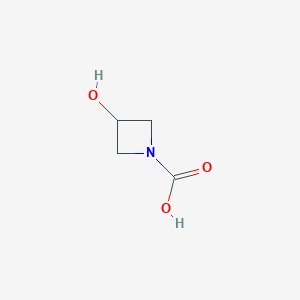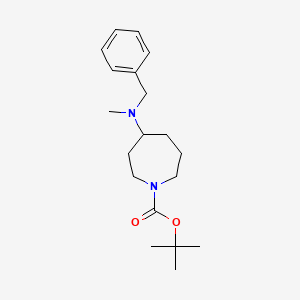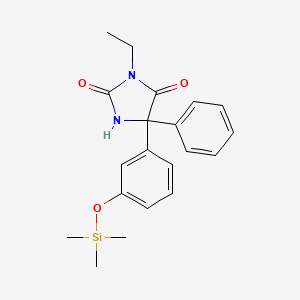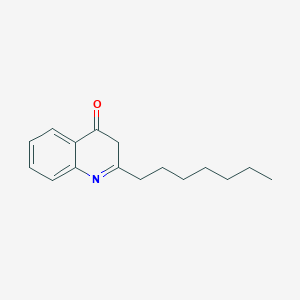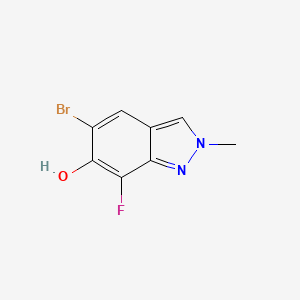
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N–N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve metal-catalyzed synthesis due to their efficiency and high yields. Transition metal-catalyzed reactions, such as those using Cu2O or Ag, are preferred for their ability to minimize byproduct formation and achieve good to excellent yields .
化学反応の分析
Types of Reactions
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazoles .
科学的研究の応用
5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like phosphoinositide 3-kinase δ, affecting cellular signaling pathways involved in inflammation and cancer progression . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Structurally similar but with different substitution patterns.
5-Bromo-2-methyl-2H-indazole: Lacks the fluorine atom present in 5-Bromo-7-fluoro-2-methyl-2H-indazol-6-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
特性
分子式 |
C8H6BrFN2O |
|---|---|
分子量 |
245.05 g/mol |
IUPAC名 |
5-bromo-7-fluoro-2-methylindazol-6-ol |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-3-4-2-5(9)8(13)6(10)7(4)11-12/h2-3,13H,1H3 |
InChIキー |
IEVQPXGDTXHZKY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C=C(C(=C(C2=N1)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


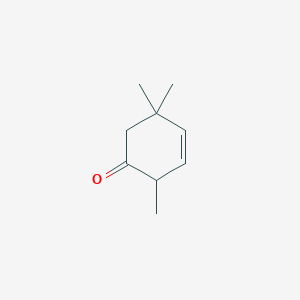
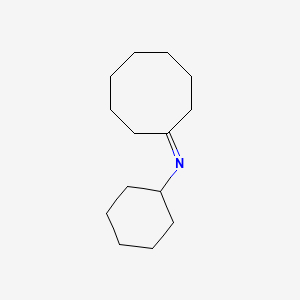
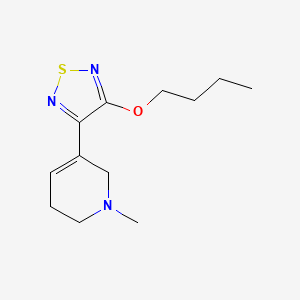
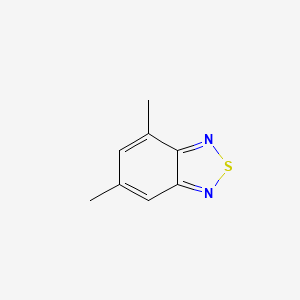
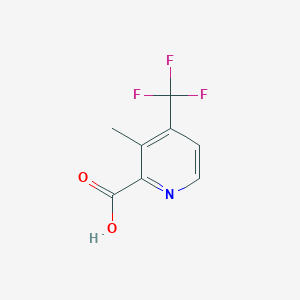
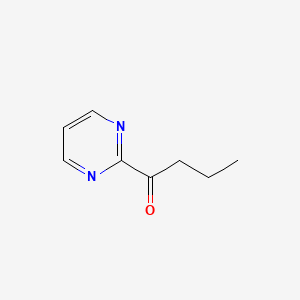
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
